molecular formula C11H9ClN2O B1279663 2-(Benzyloxy)-6-chloropyrazine CAS No. 4774-18-9

2-(Benzyloxy)-6-chloropyrazine

Cat. No. B1279663
CAS RN: 4774-18-9
M. Wt: 220.65 g/mol
InChI Key: AOYRICZDNURREY-UHFFFAOYSA-N
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Description

The compound "2-(Benzyloxy)-6-chloropyrazine" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. The benzyloxy group is an aromatic ether, and the presence of a chlorine atom suggests potential reactivity and synthetic utility in this molecule.

Synthesis Analysis

The synthesis of related pyrazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles involves the reaction of 2-styrylchromones with hydrazine hydrate, leading to the formation of pyrazoles and pyrazolines as by-products . Similarly, the cyclooligomerization of 2,6-dichloropyrazine with benzyl 2,3-dihydroxybenzoate under microwave irradiation produces ester functionalized ortho-linked oxacalix benzene pyrazine, which can be further transformed into carboxylic acid functionalized derivatives . These methods indicate the versatility of pyrazine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be elucidated using X-ray crystallography, as demonstrated for some 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles . The presence of substituents like the benzyloxy group and chlorine can influence the molecular conformation and crystal packing. Additionally, the molecular structure and vibrational frequencies of pyrazine derivatives can be investigated using computational methods, such as Gaussian09 software, which provides insights into the geometrical parameters and electronic properties of the molecule .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including transformations with hydrazines to produce hydrazono derivatives and quinolines . The reactivity of the pyrazine ring can be further explored by studying the interactions with transition metal ions, leading to the formation of metal-containing supramolecular complexes . These reactions highlight the chemical versatility and potential applications of pyrazine derivatives in the development of new materials and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be characterized by spectroscopic methods, such as FT-IR and FT-Raman, which provide information on vibrational frequencies and molecular stability . The analysis of HOMO and LUMO energies can reveal the charge transfer within the molecule, and the first hyperpolarizability indicates the nonlinearity of the molecule, which is important for applications in nonlinear optics . The hydrogen bonding capabilities of pyrazine derivatives, as seen in the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine, are crucial for understanding their supramolecular assembly and interactions with other molecules .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

2-(Benzyloxy)-6-chloropyrazine and its derivatives are extensively used in the synthesis of biologically active compounds. For instance, they have been utilized in the synthesis of new azo-pyrazoline derivatives, which showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).

Antimicrobial and Antibacterial Activity

These compounds also play a crucial role in the development of new antimicrobial and antibacterial agents. For example, 3-substituted N-benzylpyrazine-2-carboxamide derivatives have been synthesized and evaluated for their effectiveness against various mycobacterial strains, showing promising results against Mycobacterium tuberculosis (Semelková et al., 2017).

Synthesis of Novel Pharmaceutical Compounds

The chemical structure of 2-(Benzyloxy)-6-chloropyrazine aids in the synthesis of pharmaceutical compounds. For instance, microwave-assisted synthesis techniques have been employed to create (5-amino-3-aryl-1H-pyrazol-1-yl) (6-chloropyrazin-2-yl) methanones, which are important in pharmaceutical research (Sharma & Sharma, 2014).

Antimalarial Agents

This compound has also been instrumental in the discovery of antimalarial agents. A study on 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles revealed potent antimalarial activity, with some compounds showing effective in vivo efficacy against Plasmodium berghei in infected mice (Zhang et al., 2015).

Antitumor Activity

Some derivatives of 2-(Benzyloxy)-6-chloropyrazine have shown potential in antitumor activity. For example, a series of NH-pyrazoline derivatives containing the 4-aryloxy-7-chloroquinoline fragment synthesized from 2-(Benzyloxy)-6-chloropyrazine derivatives demonstrated remarkable antitumor activity against various cancer cell lines (Montoya et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) provide information on chemical products that can help users make risk assessments .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-chloro-6-phenylmethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYRICZDNURREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471742
Record name 2-(benzyloxy)-6-chloropyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-6-chloropyrazine

CAS RN

4774-18-9
Record name 2-Chloro-6-(phenylmethoxy)pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzyloxy)-6-chloropyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)-6-chloropyrazine
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Synthesis routes and methods I

Procedure details

Benzylalcohol (500 μL, 7.83 mmol) and potassium tert-butoxide (222.4 mg, 1.82 mmol) in anhydrous DMSO (1 mL) were reacted with 2,6-dichloropyrazine (149.7 mg, 1.00 mmol) as described in Example 19B to afford the title compound. MS (DCI/NH3) m/z 221 (M+H)+.
Quantity
500 μL
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222.4 mg
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149.7 mg
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1 mL
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Synthesis routes and methods II

Procedure details

7.6 g of benzylalcohol was dissolved in 65 ml of benzene, and 2.8 g of 60% sodium hydride was added little by little to the solution under stirring not so as to foam too much at room temperature. After the addition, stirring was continued for 10 min. at room temperature, followed by reflux for 1 hour. Subsequently, the solution was cooled to 50° to 60° C., and added dropwise with a solution of 10 g of 2,6-dichloropyrazine in 65 ml of benzene for 10 min. Then, after reflux for 4 hours, the reaction was finished. After cooling below 10° C., about 100 ml of water was added, and the separated benzene layer was collected. The residue obtained by distilling off the solvent was purified by silica-gel column chromatography (developing solvent: n-hexane and ethyl acetate) to obtain 12.8 g of 2-benzyloxy-6-chloropyrazine as a colourless oil (yield: 86.5%)
Quantity
7.6 g
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reactant
Reaction Step One
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65 mL
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solvent
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2.8 g
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reactant
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10 g
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65 mL
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100 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a cooled mixture of sodium hydride (60%, 300 mg, 7.5 mmol) in THF (20 mL) at 0° C. was added dropwise benzyl alcohol (0.75 mL, 7.24 mmol). After 30 minutes, 2,6-dichloropyrazine (999 mg, 6.71 mmol) was added and mixture was warmed to room temperature and stirred overnight. After quenching with sat. NH4Cl(aq), mixture was extracted with ethyl acetate and combined organics were washed with water then brine. Organics were dried, filtered, and concentrated under reduce pressure to yield 2-(benzyloxy)-6-chloropyrazine 5.33 (1.45 g), which was used in the next step without further purification.
Quantity
300 mg
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reactant
Reaction Step One
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Quantity
20 mL
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solvent
Reaction Step One
Quantity
0.75 mL
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reactant
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999 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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